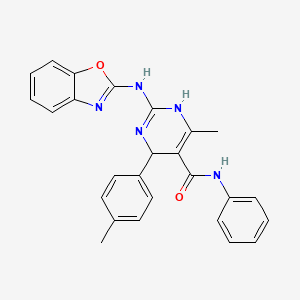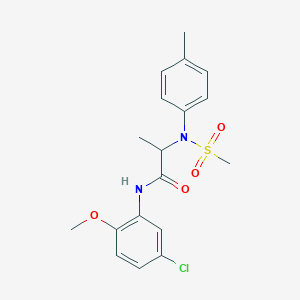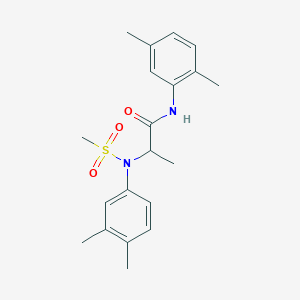amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4167739.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor works by inhibiting the activity of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide, which is a key regulator of gene transcription. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide is responsible for phosphorylating RNA polymerase II, which is essential for the transcription of many genes involved in cell proliferation and survival. Inhibition of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide leads to the downregulation of these genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide leads to the downregulation of genes involved in cell proliferation and survival, resulting in cell cycle arrest and apoptosis in cancer cells. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in cancer treatment. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor is also relatively easy to synthesize, making it readily available for research purposes. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has some limitations for lab experiments. It is a relatively new compound and its safety and efficacy in humans are still being evaluated in clinical trials.
Zukünftige Richtungen
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has several potential future directions for research. One possible direction is to evaluate its efficacy in combination with other cancer therapies, such as immunotherapy. Another direction is to explore its potential use in other diseases, such as HIV and inflammatory disorders. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor in humans, and to identify biomarkers that can predict response to treatment.
Conclusion:
In conclusion, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor is a promising compound for cancer treatment that has shown significant potential in preclinical studies. Its mechanism of action involves the inhibition of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide, which is a key regulator of gene transcription. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has significant biochemical and physiological effects, and has several advantages for lab experiments. However, further studies are needed to evaluate its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.
Wissenschaftliche Forschungsanwendungen
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide inhibitor has been extensively studied for its potential use in cancer treatment. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide is a protein kinase that plays a critical role in the regulation of gene transcription. It has been shown that 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2,6-diethylphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-4-17-7-6-8-18(5-2)23(17)26-24(28)19-9-13-21(14-10-19)27(3)31(29,30)22-15-11-20(25)12-16-22/h6-16H,4-5H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIWQOJZLGROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4167659.png)
![1-(3-iodobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4167666.png)
![N-(2-iodophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4167673.png)


![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4167688.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4167692.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4167720.png)
![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B4167726.png)

![4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)
![4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4167744.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4167757.png)
